molecular formula C9H13NO5 B13501828 4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid CAS No. 1343025-82-0

4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid

Cat. No.: B13501828
CAS No.: 1343025-82-0
M. Wt: 215.20 g/mol
InChI Key: JQPCJSJUIPSICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a prop-2-en-1-yloxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of morpholine with prop-2-en-1-yl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid
  • 4-{[(Prop-2-en-1-yloxy)carbonyl]amino}butanoic acid

Uniqueness

4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1343025-82-0

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

4-prop-2-enoxycarbonylmorpholine-2-carboxylic acid

InChI

InChI=1S/C9H13NO5/c1-2-4-15-9(13)10-3-5-14-7(6-10)8(11)12/h2,7H,1,3-6H2,(H,11,12)

InChI Key

JQPCJSJUIPSICG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCOC(C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.